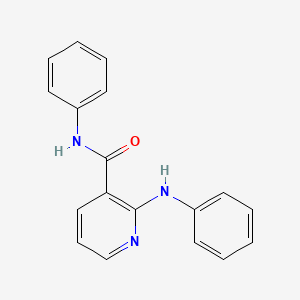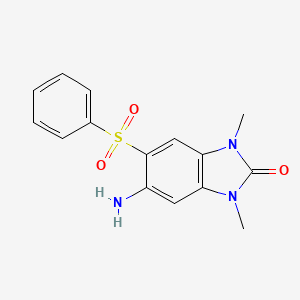
2-anilino-N-phenylnicotinamide
Descripción general
Descripción
2-anilino-N-phenylnicotinamide, commonly known as APN, is a chemical compound that has been widely used in scientific research. APN belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been found to have potential therapeutic applications in various diseases. In
Mecanismo De Acción
The mechanism of action of APN involves the inhibition of 2-anilino-N-phenylnicotinamide oxidase. 2-anilino-N-phenylnicotinamide oxidase is an enzyme that produces ROS, which cause oxidative stress and inflammation. APN inhibits the activity of 2-anilino-N-phenylnicotinamide oxidase, thereby reducing the production of ROS and preventing oxidative stress and inflammation.
Biochemical and Physiological Effects
APN has been found to have various biochemical and physiological effects. APN has been shown to reduce the production of ROS, prevent oxidative stress and inflammation, and improve endothelial function. APN has also been found to have anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APN has several advantages for lab experiments. APN is a potent inhibitor of 2-anilino-N-phenylnicotinamide oxidase, which makes it a useful tool for studying the role of 2-anilino-N-phenylnicotinamide oxidase in various diseases. APN is also stable and can be easily synthesized in large quantities. However, APN has some limitations for lab experiments. APN has poor solubility in water, which can limit its use in some experiments. APN also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on APN. One area of research is to explore the therapeutic potential of APN in various diseases. APN has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to explore the effectiveness of APN in these diseases. Another area of research is to develop more potent and selective 2-anilino-N-phenylnicotinamide oxidase inhibitors. APN is a potent inhibitor of 2-anilino-N-phenylnicotinamide oxidase, but it has some limitations. Developing more potent and selective inhibitors could lead to more effective therapies for various diseases. Finally, research is needed to explore the pharmacokinetics and pharmacodynamics of APN in vivo. Understanding the pharmacokinetics and pharmacodynamics of APN could help in the development of more effective therapies.
Conclusion
In conclusion, APN is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. APN is a potent inhibitor of 2-anilino-N-phenylnicotinamide oxidase, which makes it a useful tool for studying the role of 2-anilino-N-phenylnicotinamide oxidase in various diseases. APN has been found to have potential therapeutic applications in cancer, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to explore the effectiveness of APN in these diseases. Developing more potent and selective 2-anilino-N-phenylnicotinamide oxidase inhibitors and understanding the pharmacokinetics and pharmacodynamics of APN could lead to more effective therapies for various diseases.
Aplicaciones Científicas De Investigación
APN has been extensively used in scientific research due to its potential therapeutic applications. APN has been found to inhibit 2-anilino-N-phenylnicotinamide oxidase, an enzyme that produces reactive oxygen species (ROS) that cause oxidative stress and inflammation. APN has been shown to have therapeutic potential in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-anilino-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(21-15-10-5-2-6-11-15)16-12-7-13-19-17(16)20-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHAJICNYGZISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249184 | |
| Record name | N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-phenylnicotinamide | |
CAS RN |
52099-85-1 | |
| Record name | N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52099-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-2-(phenylamino)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4777943.png)
![3-methyl-N-[4-(N-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4777954.png)
![ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4777961.png)
![4-anilino-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4777969.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777977.png)
![1-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4777980.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4778002.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)

![1-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4778021.png)
![7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4778029.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4778046.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4778053.png)